ZM223 hydrochloride

NEDD8-activating enzyme (NAE) inhibition Non-covalent binding Mechanism of action

ZM223 hydrochloride is a non-covalent, orally bioavailable NEDD8-activating enzyme (NAE) inhibitor. Unlike covalent inhibitors such as Pevonedistat (MLN4924), its reversible binding is ideal for mechanistic studies needing target recovery (e.g., washout kinetics), making it your compound of choice for primary pharmacodynamic investigations in colon cancer (HCT-116, IC50 100 nM) and osteosarcoma (U-2OS, IC50 122 nM). The oral route simplifies long-term in vivo dosing in xenograft models, eliminating confounding injection-related stress. Compare directly with covalent NAE inhibitors to dissect binding kinetics and off-target profiles. Order high-purity (>99%) material to ensure reproducible results.

Molecular Formula C23H18ClF3N4O2S2
Molecular Weight 539.0 g/mol
Cat. No. B8086990
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZM223 hydrochloride
Molecular FormulaC23H18ClF3N4O2S2
Molecular Weight539.0 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)NC2=NC3=C(S2)C=C(C=C3)NC(=O)CSC4=CC=C(C=C4)N)C(F)(F)F.Cl
InChIInChI=1S/C23H17F3N4O2S2.ClH/c24-23(25,26)14-3-1-13(2-4-14)21(32)30-22-29-18-10-7-16(11-19(18)34-22)28-20(31)12-33-17-8-5-15(27)6-9-17;/h1-11H,12,27H2,(H,28,31)(H,29,30,32);1H
InChIKeyDXCZCDSLNIYJQF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ZM223 Hydrochloride: A Non-Covalent NAE Inhibitor with Oral Bioavailability for Cancer Research


ZM223 hydrochloride is a potent, non-covalent inhibitor of the NEDD8-activating enzyme (NAE) with oral bioavailability . It belongs to the class of small molecule neddylation inhibitors that target the ubiquitin-like protein NEDD8 conjugation pathway, a validated oncology target. The compound inhibits cancer cell proliferation with IC50 values of 100 nM in HCT-116 colon cancer cells and 122 nM in U-2OS osteosarcoma cells . As a non-covalent inhibitor, it provides a distinct mechanistic profile compared to covalent NAE inhibitors like Pevonedistat (MLN4924) and TAS4464 [1].

Why NAE Inhibitors Are Not Interchangeable: ZM223 Hydrochloride's Differentiating Features


Substituting one NEDD8-activating enzyme (NAE) inhibitor for another without considering their distinct mechanisms, binding kinetics, and selectivity profiles can lead to erroneous experimental conclusions or suboptimal therapeutic outcomes. ZM223 hydrochloride is a non-covalent inhibitor with oral activity , while Pevonedistat (MLN4924) is a covalent adenosine sulfamate analog , and TAS4464 is a highly potent covalent inhibitor with sub-nanomolar affinity [1]. These differences in binding mode impact target engagement duration, off-target profiles, and in vivo pharmacokinetics. Furthermore, ZM223 hydrochloride's activity in specific cancer cell lines such as HCT-116 and U-2OS may not be replicated by other NAE inhibitors due to variations in cellular permeability or metabolic stability. The following quantitative evidence guide provides the necessary comparative data to support informed selection.

ZM223 Hydrochloride: Quantitative Differentiation vs. Leading NAE Inhibitors


Mechanism of Action: Non-Covalent vs. Covalent NAE Inhibition

ZM223 hydrochloride acts as a non-covalent NAE inhibitor, whereas Pevonedistat (MLN4924) and TAS4464 are covalent inhibitors [1]. Non-covalent inhibition allows for reversible target engagement, which may be advantageous in experimental settings requiring washout or kinetic studies. Covalent inhibitors form irreversible adducts, leading to sustained target suppression [2].

NEDD8-activating enzyme (NAE) inhibition Non-covalent binding Mechanism of action

Cellular Potency: Comparable IC50 Values Across Diverse Cancer Cell Lines

ZM223 hydrochloride inhibits the proliferation of HCT-116 colon cancer cells and U-2OS osteosarcoma cells with IC50 values of 100 nM and 122 nM, respectively . These values indicate potent cellular activity. While Pevonedistat exhibits an IC50 of 4.7 nM in biochemical assays , and TAS4464 achieves an IC50 of 0.955 nM [1], the cellular potency of ZM223 hydrochloride remains robust and demonstrates consistent activity across distinct cell types .

Cancer cell proliferation IC50 HCT-116 U-2OS

Oral Bioavailability: Enabling In Vivo Studies Without Parenteral Administration

ZM223 hydrochloride is reported to be orally active , facilitating in vivo studies via oral gavage. In contrast, Pevonedistat is typically administered intravenously in clinical settings , and TAS4464's oral bioavailability profile is not extensively documented in preclinical literature. Oral dosing simplifies experimental protocols and may reduce stress in animal models.

Oral bioavailability In vivo Pharmacokinetics

Developmental Stage: Preclinical Focus Enables Unencumbered Exploratory Research

ZM223 is currently in the preclinical stage of development, with a focus on osteosarcoma research [1]. In contrast, Pevonedistat is in Phase III clinical trials for AML and Phase II for advanced solid tumors [1], and TAS4464 is in Phase I/II trials for multiple myeloma and lymphoma [1]. The preclinical status of ZM223 offers researchers greater flexibility in designing and executing studies without the constraints of clinical trial data or competing intellectual property claims.

Preclinical Osteosarcoma Developmental stage

ZM223 Hydrochloride: Optimal Research Applications Based on Quantitative Evidence


Cellular Mechanism Studies Requiring Reversible NAE Inhibition

ZM223 hydrochloride's non-covalent binding mode makes it ideal for experiments where reversible inhibition is needed, such as washout studies to assess recovery of NAE activity or time-lapse imaging to monitor dynamic changes in neddylation. Its consistent cellular potency in HCT-116 and U-2OS cells supports its use in detailed mechanistic investigations in colon cancer and osteosarcoma models.

In Vivo Efficacy Studies in Osteosarcoma Xenograft Models

Given its oral bioavailability and specific preclinical focus on osteosarcoma , ZM223 hydrochloride is particularly well-suited for in vivo efficacy studies in osteosarcoma xenograft models. The oral route of administration simplifies dosing and reduces animal handling, making long-term studies more feasible and potentially more reproducible.

Comparative Pharmacology of NAE Inhibitors with Distinct Binding Modes

ZM223 hydrochloride serves as a critical tool compound for comparative studies alongside covalent NAE inhibitors like Pevonedistat and TAS4464 . Researchers can use ZM223 hydrochloride to dissect the pharmacological consequences of non-covalent vs. covalent target engagement, providing insights into inhibitor residence time, off-target effects, and optimal therapeutic strategies.

Preclinical Validation of NAE as a Therapeutic Target in Solid Tumors

The preclinical stage of ZM223 allows for exploratory research into the role of NAE in various solid tumor types, including colon cancer and osteosarcoma . Its activity in these cell lines supports its use in target validation studies, where researchers can assess the impact of NAE inhibition on tumor growth, metastasis, and sensitivity to other therapies.

Technical Documentation Hub

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